molecular formula C10H8F3N3 B1423050 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1306605-68-4

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B1423050
CAS No.: 1306605-68-4
M. Wt: 227.19 g/mol
InChI Key: ZJMUGLHQYNTZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline (C₁₀H₈F₃N₃) is an aromatic amine featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 4, linked to the aniline moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research . Its molecular weight is approximately 261.63 g/mol (exact value varies with substituents; see Table 1) .

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-5-15-16(6-7)9-3-1-2-8(14)4-9/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMUGLHQYNTZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pyrazole derivative. One common method includes the use of copper-catalyzed N-arylation of pyrazoles. For instance, 3-(trifluoromethyl)pyrazole can be reacted with 4-bromoaniline in the presence of a copper catalyst to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Research

Antimicrobial Activity
Research has shown that derivatives of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline exhibit potent antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL . The trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for its biological activity.

Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies indicate that pyrazole derivatives can inhibit specific cancer cell lines by modulating enzyme activity or receptor binding involved in key metabolic pathways . The presence of the trifluoromethyl group may improve binding affinity to biological targets, enhancing therapeutic efficacy.

Chemical Synthesis

Synthetic Intermediates
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals like nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia . The compound's unique functional groups allow for various modifications, making it a versatile building block in organic synthesis.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound StructureMIC (µg/mL)Target Pathogen
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline3.12Staphylococcus aureus
4-Chloro-3-methyl aniline derivative6.25Enterococcus faecalis
Bis(trifluoromethyl)aniline12.5Bacillus subtilis

This table summarizes the antimicrobial activity of various pyrazole derivatives, highlighting the effectiveness of the trifluoromethyl substitution.

Case Study: Anticancer Activity

In a study investigating the anticancer effects of pyrazole derivatives, it was found that compounds similar to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Computational Studies

Recent computational studies have optimized the molecular structure of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline to predict its reactivity and interaction with biological targets. These studies provide insights into how modifications to the compound can enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Positional Isomers

  • 4-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Aniline (CAS 231953-33-6): This positional isomer has the pyrazole ring attached at position 4 of the aniline ring. Despite identical molecular formulas (C₁₀H₈F₃N₃), the substitution pattern alters electronic properties.

Halogen-Substituted Derivatives

  • 3-Chloro-4-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Aniline (CAS 1006467-61-3):
    The addition of a chlorine atom at position 3 of the aniline ring increases molecular weight (261.63 g/mol) and introduces steric and electronic effects. Chlorine’s electronegativity may enhance intermolecular interactions, such as halogen bonding, which could improve crystallinity or target selectivity in drug design .
  • This could impact solubility and bioavailability compared to the meta- and para-substituted analogs .

Functionalized Pyrazole Derivatives

  • N-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]-2-(Trifluoromethyl)Aniline (CAS 1006466-09-6):
    A methyl group on the pyrazole nitrogen and a trifluoromethyl group on the aniline ring introduce both steric bulk and electron-withdrawing effects. The methyl group may improve metabolic stability by blocking oxidative sites, a common strategy in prodrug design .
  • 4-(1H-Pyrazol-1-yl)-2-(Trifluoromethyl)Aniline Hydrochloride: The hydrochloride salt form enhances water solubility, critical for formulation in intravenous drugs. The trifluoromethyl group at position 2 of the aniline ring could alter π-stacking interactions in biological systems .

Complex Pyrazole-Aniline Hybrids

  • 3-Chloro-4-Fluoro-N-{[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methyl}Aniline :
    This compound incorporates methoxy and phenyl groups on the pyrazole ring, significantly increasing molecular weight (381.4 g/mol) and complexity. The methoxy group’s electron-donating nature may counteract the electron-withdrawing effects of -CF₃, modulating electronic properties for specific receptor binding .
  • 4-((4-Methylpiperazin-1-yl)Methyl)-3-(Trifluoromethyl)Aniline (CAS 694499-26-8):
    The piperazine moiety introduces basicity and hydrogen-bonding capability, often exploited to enhance blood-brain barrier penetration in CNS-targeting drugs .

Physicochemical and Analytical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Analytical Methods
3-[4-(Trifluoromethyl)-1H-Pyrazol-1-yl]Aniline C₁₀H₈F₃N₃ ~261.63 -CF₃ at pyrazole C4 NMR, MS, IR
4-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Aniline C₁₀H₈F₃N₃ 227.19 -CF₃ at pyrazole C3 NMR, X-ray
3-Chloro-4-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Aniline C₁₀H₇ClF₃N₃ 261.63 -Cl at aniline C3, -CF₃ at pyrazole C3 NMR, MS
4-(1H-Pyrazol-1-yl)-2-(Trifluoromethyl)Aniline HCl C₁₀H₉F₃N₃·HCl 265.65 -CF₃ at aniline C2, HCl salt HPLC, IR

Biological Activity

The compound 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a notable member of the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline features a trifluoromethyl group attached to a pyrazole ring, which significantly influences its biological properties. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making such compounds attractive in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group can modulate the compound's binding affinity to enzymes and receptors, impacting pathways involved in inflammation, cancer progression, and microbial resistance.

Antitumor Activity

Research indicates that pyrazole derivatives, including 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways:

  • BRAF(V600E) : Several studies have highlighted the effectiveness of pyrazole derivatives against this mutation, which is prevalent in various cancers. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against BRAF(V600E) .
  • EGFR and Aurora Kinases : Other studies have reported that these compounds can inhibit epidermal growth factor receptor (EGFR) and Aurora-A kinase, both critical in tumor cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has been substantiated through various assays:

  • COX Inhibition : This compound has shown promising results as a selective inhibitor of cyclooxygenase (COX) enzymes. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.02 μM for COX-2 .
  • Carrageenan-Induced Edema Model : In vivo models demonstrated significant reductions in edema, suggesting strong anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Bacterial Cell Membrane Disruption : Studies indicate that it may exert its antimicrobial effects by compromising bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is crucial for optimizing its pharmacological profile. Key observations include:

  • Fluorine Substitution : The introduction of trifluoromethyl groups enhances biological activity by increasing hydrophobic interactions with target proteins.
  • Aromatic Substituents : Variations in the aromatic ring can significantly alter potency and selectivity against specific targets .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives:

  • Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives showed potent inhibition against cancer cell lines with IC50 values ranging from 0.5 to 5 μM .
  • Inflammation Models : In another study, compounds were tested in carrageenan-induced paw edema models, showing significant reductions in inflammation compared to controls .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryCOX-2 inhibition
AntimicrobialDisruption of bacterial membranes

Q & A

Q. What are the established synthetic routes for 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, and what key reaction conditions are employed?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 3-aminophenylboronic acid with 4-(trifluoromethyl)-1H-pyrazole derivatives under Suzuki-Miyaura coupling conditions (Pd catalysts, base). Alternatively, Ullmann coupling between 3-iodoaniline and 4-(trifluoromethyl)pyrazole may be used with CuI/ligand systems . Key reagents include:

  • Oxidizing agents : KMnO₄ or H₂O₂ for intermediate oxidation .
  • Reducing agents : NaBH₄ or LiAlH₄ for nitro-group reduction to aniline .
  • Bases : K₂CO₃ or Et₃N to facilitate coupling reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H/¹⁹F NMR to confirm substituent positions (e.g., δ ~7.5 ppm for aniline protons, −60 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 244.07 (C₁₀H₉F₃N₃⁺) .
  • X-ray Crystallography : SHELXL refinement for structural elucidation (e.g., bond angles, torsion) .
  • HPLC : Purity assessment (≥95% by reverse-phase C18 column) .

Q. How does the trifluoromethyl group influence the compound’s reactivity?

The electron-withdrawing CF₃ group enhances electrophilic substitution at the pyrazole ring. For example:

  • Nucleophilic Aromatic Substitution : Reacts with alkyl halides at the pyrazole C-5 position under basic conditions .
  • Metal-Catalyzed Cross-Coupling : Pd-mediated couplings (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups .
  • Hydrogen Bonding : The CF₃ group increases acidity of adjacent N–H, facilitating coordination in metal complexes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural isomerism for this compound?

X-ray diffraction with SHELXL refinement identifies regiochemical outcomes (e.g., pyrazole N-substitution at 1-position vs. 2-position). For example:

  • Torsion Angles : Aniline-phenyl vs. pyrazole ring dihedral angles distinguish substitution patterns .
  • Hydrogen Bonding : Intermolecular H-bonds between NH₂ and CF₃ groups stabilize specific conformations .
  • Data Contradictions : Discrepancies in unit cell parameters may arise from polymorphism; use of synchrotron radiation improves resolution .

Q. What computational methods predict the compound’s electronic properties and potential bioactivity?

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set to map HOMO/LUMO orbitals (e.g., electron density localized on aniline NH₂) .
  • Molecular Docking : Simulations with COX-2 enzyme (PDB ID: 3LN1) suggest binding affinity comparable to celecoxib analogs due to sulfonamide mimicry .
  • ADMET Predictions : LogP ~2.1 (moderate lipophilicity) and moderate solubility (0.5 mg/mL) indicate potential for CNS permeability .

Q. How do structural modifications impact biological activity in related compounds?

  • SAR Studies : Replacement of CF₃ with Cl or Me groups reduces COX-2 inhibition (IC₅₀ increases from 50 nM to >1 µM) .
  • Pyrazole Ring Expansion : 1,2,4-Triazole analogs show enhanced anti-inflammatory activity but lower metabolic stability .
  • Aniline Substituents : Electron-donating groups (e.g., OMe) at the 4-position improve solubility but reduce target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.